Tetrahydrothiophene-3-thiol 1,1-dioxide

描述

Nomenclature and Structural Identification

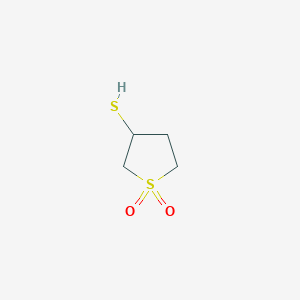

This compound (CAS 52513-18-5) is a sulfur-containing heterocyclic compound with systematic IUPAC name 1,1-dioxothiolane-3-thiol . Alternative nomenclature includes 3-mercaptosulfolane and 3-mercaptotetrahydrothiophene 1,1-dioxide , reflecting its structural relationship to sulfolane (tetrahydrothiophene 1,1-dioxide) and the presence of a thiol (-SH) group at the 3-position.

The molecular formula is C₄H₈O₂S₂ , with a molar mass of 152.24 g/mol . Key structural features include:

- A five-membered tetrahydrothiophene ring.

- Two sulfonyl oxygen atoms at the 1-position (1,1-dioxide).

- A thiol substituent at the 3-position.

Table 1: Structural and Spectroscopic Identifiers

The sulfone group confers polarity, while the thiol group enables nucleophilic reactivity, distinguishing it from simpler sulfolane derivatives.

Historical Development and Discovery

The compound emerged from mid-20th-century research into sulfur heterocycles, particularly sulfolane (tetrahydrothiophene 1,1-dioxide), which was first synthesized in the 1960s via hydrogenation of sulfolene. The introduction of a thiol group at the 3-position likely arose from efforts to modify sulfolane’s properties for specialized applications, such as polymer science or catalysis.

Early synthetic routes involved functionalization of preformed sulfolane derivatives. For example, thiol-ene reactions between vinyl-containing polysiloxanes and sulfonyl thiols provided a pathway to polymers incorporating this compound motifs. Advances in selective oxidation and mercaptanation techniques further enabled its isolation in high purity.

Position in Organosulfur Chemistry

This compound occupies a unique niche in organosulfur chemistry due to its dual functionality:

- Sulfone Group : The 1,1-dioxide moiety (R-SO₂-R) is electron-withdrawing, enhancing the compound’s polarity and stability compared to thioethers.

- Thiol Group : The -SH group at the 3-position provides nucleophilic reactivity, enabling participation in redox reactions, metal coordination, and covalent bond formation.

This combination allows the compound to serve as a bifunctional intermediate in synthesizing more complex organosulfur architectures, such as sulfonated polymers or ligands for transition-metal catalysts.

Table 2: Comparative Analysis with Related Organosulfur Compounds

Significance in Heterocyclic Sulfur Chemistry

As a sulfur heterocycle, this compound bridges the reactivity of saturated thiolanes and sulfones. Its significance includes:

- Ring Strain Modulation : The saturated five-membered ring reduces strain compared to aromatic thiophenes, while the sulfone group increases ring rigidity.

- Synthetic Versatility : The thiol group facilitates post-synthetic modifications, such as disulfide bond formation or Michael additions, making it valuable in materials science.

- Biological Relevance : While not naturally occurring, its structural analogs (e.g., biotin) underscore the importance of sulfurated heterocycles in biochemistry.

The compound’s hybrid structure has inspired applications in:

属性

IUPAC Name |

1,1-dioxothiolane-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZFACZLMPADJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397585 | |

| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52513-18-5 | |

| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

1,1-Dioxothiolane-3-thiol, also known as Tetrahydrothiophene-3-thiol 1,1-dioxide or 3-mercaptotetrahydrothiophene 1,1-dioxide, is an essential intermediate in organic synthesis. It plays a vital role in improving the performance and service life of lithium-ion batteries. .

Mode of Action

It’s known that a large amount of heat is released during the synthesis process of this compound, leading to its hydrolysis

Biochemical Pathways

Thiols in general are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection. They can reduce the number of free radicals by binding to the unshared electrons of free radicals formed as a result of oxidative stress.

Pharmacokinetics

It’s known that the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis

Action Environment

The action of 1,1-dioxothiolane-3-thiol may be influenced by various environmental factors. For instance, the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis. This suggests that the compound’s action, efficacy, and stability may be influenced by temperature.

生化分析

Biochemical Properties

Tetrahydrothiophene-3-thiol 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of disulfide bonds, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. This compound has also been observed to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to the formation of mixed disulfides. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve metabolic function. At high doses, it can induce toxicity, leading to oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in central metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, binding to glutathione can facilitate the transport of this compound to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may accumulate in the mitochondria, where it can modulate mitochondrial function and ROS production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

生物活性

Tetrahydrothiophene-3-thiol 1,1-dioxide (THTD) is a sulfur-containing compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 152.2 g/mol

- CAS Number : 52513-18-5

- Purity : Typically ≥95% .

THTD is primarily recognized for its role as a thiol compound, which allows it to participate in various biochemical reactions. Its mechanisms include:

- Interaction with Enzymes : THTD can form disulfide bonds with thiol groups in proteins, influencing enzyme activity. This interaction is significant for oxidoreductases, which are crucial in metabolic processes .

- Modulation of Reactive Oxygen Species (ROS) : By affecting ROS levels, THTD can alter cellular signaling pathways and gene expression, potentially leading to apoptosis in certain cell types .

- Influence on Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, resulting in various metabolites that may exhibit distinct biological activities .

Cellular Effects

THTD has been shown to impact cellular processes significantly:

- Antioxidant Activity : At low concentrations, THTD enhances cellular antioxidant defenses, while at high doses, it can induce oxidative stress and toxicity .

- Induction of Apoptosis : Certain studies indicate that THTD can trigger programmed cell death in specific cell lines, suggesting potential therapeutic applications .

Dosage Effects in Animal Models

Research indicates that the biological effects of THTD vary with dosage:

- Low Doses : Enhance antioxidant defenses and improve metabolic functions.

- High Doses : Induce toxicity and oxidative stress .

Pharmacokinetics

The pharmacokinetics of THTD reveal important insights into its distribution and metabolism:

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites.

- Transport Mechanisms : The compound interacts with specific transporters and binding proteins, influencing its localization within cells .

Case Study 1: Occupational Exposure

A review highlighted acute symptoms from exposure to similar thiol compounds (e.g., dimethyl sulfide), which included headaches and respiratory distress. While specific data on THTD exposure is limited, understanding the effects of related compounds provides context for potential health impacts .

Case Study 2: Animal Studies

In animal models, THTD has demonstrated varied effects based on dosage and exposure duration. For instance, studies show that chronic exposure can lead to significant changes in metabolic activity and gene expression over time .

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Alters oxidoreductase activity through disulfide bond formation. |

| ROS Modulation | Influences gene expression via ROS levels. |

| Dosage Impact | Low doses enhance antioxidant defenses; high doses induce toxicity. |

| Metabolism | Metabolized by cytochrome P450 enzymes to form various metabolites. |

科学研究应用

Chemistry

Tetrahydrothiophene-3-thiol 1,1-dioxide serves as a building block for synthesizing more complex sulfur-containing compounds. Its unique structure allows for various chemical reactions including:

- Oxidation : Can lead to the formation of sulfone derivatives.

- Reduction : Reduction reactions can convert the dioxide to corresponding sulfide or sulfoxide.

- Nucleophilic Substitution : This can produce esters or amides.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Derivatives show significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

- Enzyme Inhibition : The compound inhibits thiol proteases like cathepsins and calcium-dependent neutral proteases (CANP), which are crucial in physiological processes such as protein degradation and immune response.

- Metabolic Effects : Some derivatives have been evaluated for their potential to act as PPARα agonists, beneficial in managing metabolic disorders like type 2 diabetes.

Pharmaceuticals

This compound is being explored for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Investigated for its role in reducing inflammation.

- Antimicrobial Agents : Development of new antibiotics based on its structure.

Material Science

The compound is utilized in the development of photoelectric materials and as a precursor in synthesizing specialty chemicals.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Tetrahydrothiophene derivative A | 8 | High |

| Standard Antibiotic B | 32 | Moderate |

Case Study 2: Enzyme Inhibition

Inhibitory effects on thiol proteases were investigated using this compound. The results indicated a dose-dependent inhibition pattern, suggesting its potential application in therapeutic settings targeting protease-related diseases.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

相似化合物的比较

Key Observations :

- Substituent Effects : The thiol group in the parent compound enhances nucleophilicity, while bromo or sulfonyl chloride substituents (e.g., 14008-53-8, 17115-47-8) increase electrophilicity, enabling diverse reaction pathways.

- Ring Size : Unlike thiete 1,1-dioxide (a four-membered ring), tetrahydrothiophene derivatives exhibit greater stability due to reduced ring strain, favoring applications in stepwise syntheses .

This compound

3-Chlorothiete 1,1-dioxide (CAS not provided)

- Diels-Alder Reactivity: As a dienophile, it undergoes cycloadditions with dienes to form six-membered rings, a property less pronounced in the five-membered tetrahydrothiophene analogs .

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide

- Sulfonamide Formation : Reacts with amines to generate sulfonamides, critical in drug design (e.g., protease inhibitors) .

准备方法

Reaction Conditions and Catalysts

- Oxidizing Agents : Hydrogen peroxide (H₂O₂) is widely used due to its efficiency and selectivity in sulfur oxidation.

- Catalysts : Sodium tungstate (Na₂WO₄) or molybdenum-based catalysts enhance reaction rates and prevent over-oxidation.

- Solvents : Polar aprotic solvents like acetic acid or water facilitate the reaction by stabilizing intermediates.

- Temperature : Reactions typically proceed at 50–80°C to balance kinetics and selectivity.

Mechanistic Pathway :

- Electrophilic Attack : H₂O₂ reacts with the catalyst to form peroxometal complexes.

- Sulfur Oxidation : The thiophene sulfur undergoes stepwise oxidation to sulfoxide and finally sulfone.

- Thiol Stability : The -SH group remains intact due to the mild oxidative conditions.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂O₂ Concentration | 30–50% | Prevents side reactions |

| Catalyst Loading | 2–5 mol% | Maximizes turnover |

| Reaction Time | 4–8 hours | Ensures complete oxidation |

Cyclization of 3-Mercapto Sulfonic Acid Derivatives

An alternative approach involves cyclizing linear precursors containing both sulfonic acid and thiol functionalities. This method is advantageous for introducing stereochemical control.

Synthetic Steps:

- Precursor Synthesis : 3-Mercaptopropane-1-sulfonic acid is prepared via sulfonation of allyl mercaptan.

- Cyclization : Intramolecular esterification or acid-catalyzed ring closure forms the tetrahydrothiophene core.

- Oxidation : The sulfonic acid group is reduced to sulfone under controlled conditions.

Key Considerations :

- Acid Catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA) drive cyclization.

- Reduction Agents : Sodium borohydride (NaBH₄) selectively reduces sulfonic acid to sulfone without affecting the thiol.

Functionalization of Preformed Sulfolane Derivatives

Sulfolane (tetrahydrothiophene 1,1-dioxide) serves as a starting material for introducing the thiol group at the 3-position via nucleophilic substitution.

Procedure:

- Bromination : Sulfolane is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation.

- Thiolation : The brominated intermediate reacts with thiourea in a Kornblum substitution, followed by hydrolysis to yield the thiol.

Reaction Table :

| Step | Reagents | Conditions | Intermediate |

|---|---|---|---|

| Bromination | NBS, AIBN | UV light, 70°C | 3-Bromosulfolane |

| Thiolation | Thiourea, H₂O | Reflux, 6 hours | 3-Thiosulfolane |

Challenges :

- Regioselectivity : Bromination must target the 3-position exclusively.

- Purification : Column chromatography is required to isolate the thiolated product.

Biocatalytic Approaches

Emerging methodologies employ enzymes to catalyze sulfur oxidation and ring formation, offering greener alternatives.

Case Study:

- Enzyme : Sulfur oxygenase from Acidithiobacillus ferrooxidans oxidizes tetrahydrothiophene-3-thiol to the sulfone derivative at ambient conditions.

- Advantages :

- No toxic byproducts.

- High enantiomeric purity for chiral variants.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

常见问题

Q. How can the synthesis of Tetrahydrothiophene-3-thiol 1,1-dioxide derivatives be optimized for yield and purity?

Methodological Answer: A validated approach involves catalytic oxidation of thietane precursors using tungsten trioxide hydrate (WO₃·H₂O) and hydrogen peroxide (H₂O₂) under controlled pH (11.5) and temperature (0–10°C). Key variables include:

- Catalyst-to-substrate ratio : Higher ratios improve sulfone group formation.

- Reaction time : Prolonged stirring (≥6 hours) ensures complete oxidation.

- Purification : Recrystallization from toluene or filtration under reduced pressure removes unreacted intermediates.

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| A | WO₃·H₂O, H₂O₂, pH 11.5 | 85–90 | ≥95 | |

| B | Cl₂/UV irradiation | 78 | 90 |

Q. What experimental approaches are recommended for assessing acute toxicity in preclinical models?

Methodological Answer: Acute toxicity evaluation typically employs intraperitoneal (IP) administration in murine models (e.g., mice) with LD₅₀ determination. Critical considerations:

- Dose escalation : Start at 100 mg/kg, escalating to 3500 mg/kg (as reported for structurally related sulfones) .

- Biochemical endpoints : Monitor liver enzymes (ALT, AST) and inflammatory markers (IL-6, TNF-α) to assess metabolic disruption.

- Histopathology : Post-mortem analysis of hepatic and renal tissues for necrosis or inflammation.

Advanced Research Questions

Q. How can reaction mechanisms for selective 3-position functionalization be elucidated?

Methodological Answer: Mechanistic studies for regioselective chlorination at the 3-position may involve:

- Isotopic labeling : Use of deuterated substrates to track hydrogen atom transfer during chlorination.

- Computational modeling : Density Functional Theory (DFT) to compare activation energies for different reaction pathways.

- Kinetic studies : Monitor intermediates via in-situ NMR or HPLC to identify rate-determining steps .

Key Insight : Evidence suggests that chlorination selectivity arises from radical stabilization at the 3-position due to sulfone group electron-withdrawing effects .

Q. What factors explain reactivity differences between α- and β-sulfone isomers in halogenation reactions?

Methodological Answer: Isomeric reactivity differences stem from electronic and steric effects:

- Conjugation effects : α-sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide) exhibit conjugated double bonds, enhancing electrophilic bromine addition in aprotic solvents (e.g., CCl₄).

- Solvent polarity : β-sulfones (e.g., 2,3-dihydrothiophene 1,1-dioxide) require aqueous media for bromination due to reduced electron delocalization.

Q. Table 2: Bromination Reaction Conditions

| Isomer | Solvent | Temperature (°C) | Product (Yield %) | Reference |

|---|---|---|---|---|

| α | CCl₄ | 25 | 3,4-dibromo (92) | |

| β | H₂O | 0–5 | 2,3-dibromo (75) |

Q. How should researchers address contradictory data in sulfone-mediated cycloaddition reactions?

Methodological Answer: Contradictions in Diels-Alder reaction yields or regioselectivity may arise from:

- Catalyst impurities : Trace metals (e.g., from WO₃) can alter transition states. Validate catalyst purity via ICP-MS.

- Substrate hydration : Anhydrous conditions (e.g., molecular sieves) improve diene reactivity.

- Analytical validation : Use ¹H/¹³C NMR and X-ray crystallography to confirm product structures and rule out side reactions .

Q. What advanced characterization techniques confirm structural fidelity of synthetic derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。